molecular formula C9H8N2O3 B1330073 2-((1H-Indazol-5-yl)oxy)acetic acid CAS No. 30226-16-5

2-((1H-Indazol-5-yl)oxy)acetic acid

Cat. No.: B1330073
CAS No.: 30226-16-5
M. Wt: 192.17 g/mol
InChI Key: REHXIBSZUOFNEY-UHFFFAOYSA-N
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Scientific Research Applications

Future Directions

The future directions for “Acetic acid, (1H-indazol-5-yloxy)-” and similar compounds could involve further exploration of their medicinal properties for the treatment of various pathological conditions . The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in the field .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (1H-indazol-5-yloxy)-, typically involves the reaction of 1H-indazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Indazol-5-yl)oxy)acetic acid, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-Indazol-5-yl)oxy)acetic acid, stands out due to its potent inhibitory effects on CDKs, making it a promising candidate for cancer therapy. Its unique structure allows for specific interactions with molecular targets, distinguishing it from other indazole derivatives .

Properties

IUPAC Name

2-(1H-indazol-5-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-1-2-8-6(3-7)4-10-11-8/h1-4H,5H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHXIBSZUOFNEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10184325
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30226-16-5
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (1H-indazol-5-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10184325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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